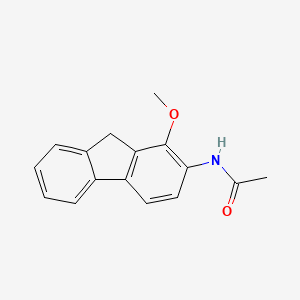

1-Methoxy-2-acetamidofluorene

Description

1-Methoxy-2-acetamidofluorene (CAS: 16690-44-1), also known as N-(1-Methoxy-2-fluorenyl)acetamide, is a polycyclic aromatic compound with the molecular formula C₁₆H₁₅NO₂ and a molar mass of 253.32 g/mol . Structurally, it consists of a fluorene backbone substituted with a methoxy group at the 1-position and an acetamido group at the 2-position. Notably, it is classified as a questionable carcinogen with experimental tumorigenic data in rodents, showing a toxic dose low (TDLo) of 3300 mg/kg over 23 weeks in rats via oral administration . Upon thermal decomposition, it emits toxic fumes of nitrogen oxides (NOₓ), necessitating careful handling .

Properties

CAS No. |

6893-20-5 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(1-methoxy-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C16H15NO2/c1-10(18)17-15-8-7-13-12-6-4-3-5-11(12)9-14(13)16(15)19-2/h3-8H,9H2,1-2H3,(H,17,18) |

InChI Key |

BUGWBNQYWZPCFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxy-9H-fluoren-2-yl)acetamide typically involves the acylation of 1-methoxy-9H-fluoren-2-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The general reaction scheme is as follows:

- Dissolve 1-methoxy-9H-fluoren-2-amine in a suitable solvent such as dichloromethane.

- Add acetic anhydride and a catalytic amount of pyridine to the solution.

- Reflux the reaction mixture for several hours.

- Cool the reaction mixture and pour it into water.

- Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by recrystallization.

Industrial Production Methods

Industrial production of N-(1-methoxy-9H-fluoren-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxy-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(1-formyl-9H-fluoren-2-yl)acetamide.

Reduction: Formation of N-(1-methoxy-9H-fluoren-2-yl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methoxy-9H-fluoren-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methoxy-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The carcinogenicity and reactivity of 1-Methoxy-2-acetamidofluorene are influenced by its substituents. Below is a comparative analysis with key analogs:

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₆H₁₅NO₂ | 253.32 | 1-methoxy, 2-acetamido |

| 2-Acetamidofluorene | C₁₅H₁₃NO | 223.27 | 2-acetamido (no methoxy) |

| 1-Methylfluorene | C₁₄H₁₂ | 180.30 | 1-methyl (no functional groups) |

| o-Aminoazotoluene | C₁₄H₁₅N₃ | 225.29 | Azo group, methyl, amino |

Carcinogenicity and Metabolic Activation

- This compound: While it failed to induce tumors in bladder implantation tests, oral administration in rats demonstrated carcinogenicity, suggesting hepatic metabolism (e.g., demethylation or hydroxylation) is required for activation . This aligns with findings by Gutmann et al. (1968), who proposed metabolic conversion to reactive intermediates .

- 2-Acetamidofluorene: A well-studied carcinogen, this analog lacks the methoxy group, which may facilitate direct metabolic activation via N-hydroxylation.

- o-Aminoazotoluene: A structurally distinct aromatic amine with an azo group, it induced significantly more tumors than this compound in bladder implantation studies, likely due to its ability to form DNA-reactive metabolites without requiring hepatic activation .

Route-Specific Activity

The methoxy group in this compound appears to hinder direct carcinogenic activity in implantation models, where systemic metabolism is absent. However, oral administration allows for first-pass metabolism in the liver, converting it into active electrophilic species capable of DNA adduct formation . This contrasts with o-aminoazotoluene, which is potent in both implantation and oral routes due to its inherent reactivity.

Research Implications

The comparison underscores the importance of substituent positioning and metabolic pathways in aromatic amine carcinogenicity. The methoxy group in this compound acts as a metabolic "mask," requiring enzymatic modification for activation. Future studies should explore its metabolites and compare them with those of 2-Acetamidofluorene to elucidate structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.